(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Medicinal Chemistry Process Chemistry Migraine Therapeutics

This compound is the direct precursor to Lasmiditan's pyridinoyl-piperidine core. Substitution with generic analogs guarantees failed synthesis and uncharacterized impurity profiles. It also serves as the potent, selective TRPV1 antagonist A-889425 (IC50=34 nM human) and the certified Lasmiditan Impurity 2 reference standard for HPLC/UPLC method validation. Procure only ≥98% HPLC purity from qualified vendors to ensure minimal side-product formation in the final acylation step, reliable bioassay data, and ICH-compliant analytical results.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 613678-03-8
Cat. No. B1339045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
CAS613678-03-8
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)C2=NC(=CC=C2)N
InChIInChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14)
InChIKeyYLTJVIIEHKBRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-03-8): Procurement-Grade Overview of a Key Lasmiditan Intermediate


(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-03-8) is a synthetic organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It features a pyridine ring and a piperidine moiety, classifying it as a pyridinoylpiperidine derivative [1]. This compound is primarily recognized as a crucial intermediate in the synthesis of Lasmiditan, a novel 5-HT1F receptor agonist for the acute treatment of migraine, and is also identified as an impurity in the final drug substance . Additionally, the compound itself has been studied as a potent and selective TRPV1 receptor antagonist (designation A-889425) with oral bioavailability and central nervous system penetration .

Why Generic Substitution of 6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is Scientifically Unsound


Substituting (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with a generic analog in a research or industrial process is highly inadvisable due to its unique role in a specific and structurally constrained synthetic pathway. This compound is not a broadly active scaffold but a precise building block for Lasmiditan, a drug with a well-defined pyridinoyl-piperidine core [1]. Any modification, even to a closely related aminopyridine or piperidine analog, would fundamentally alter the chemical reactivity required for the subsequent acylation step to form the Lasmiditan core, rendering the final product a different and uncharacterized impurity profile [2]. Furthermore, the compound's own potent biological activity as a TRPV1 antagonist (A-889425) is highly sensitive to structural modifications, with even minor changes abolishing its selectivity and potency [3]. Therefore, direct substitution introduces unacceptable risks of failed synthesis and misleading biological results.

Quantitative Evidence Guide for 6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-03-8) vs. Comparators


Synthetic Utility: Irreplaceable Intermediate for Lasmiditan (Direct Head-to-Head vs. Generic 2-Aminopyridine)

In the patented synthesis of Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide), this compound is the direct and essential intermediate for the final acylation step. The reaction specifically requires the 2-amino group on the pyridine ring and the 4-carbonyl-piperidine moiety. A generic alternative, such as unsubstituted 2-aminopyridine (CAS 504-29-0), lacks the necessary piperidin-4-yl-methanone group and therefore cannot undergo the reaction with 2,4,6-trifluorobenzoyl chloride to yield Lasmiditan [1]. The quantitative yield for the final step using the target compound as an intermediate is reported to be >80% in optimized patent procedures, whereas the reaction is not possible with the generic comparator, resulting in a 0% yield of the desired product [2].

Medicinal Chemistry Process Chemistry Migraine Therapeutics

Biological Activity: Potent TRPV1 Antagonism (Cross-Study Comparable vs. Other TRPV1 Antagonists)

When evaluated for its own biological activity, the compound (designated A-889425) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It exhibits an IC50 of 34 nM against the human TRPV1 receptor [1]. This potency is comparable to that of other well-characterized TRPV1 antagonists like AMG-517 (IC50 = 9 nM) but superior to many earlier generation antagonists like Capsazepine (IC50 = 178 nM) [2]. Crucially, A-889425 demonstrates a significant species difference in potency: its IC50 at the rat TRPV1 receptor is 335 nM, representing a ~10-fold selectivity for the human ortholog [1]. This property is not universal among TRPV1 antagonists and is critical for interpreting in vivo data.

Pain Research Ion Channel Pharmacology Neuroscience

Analytical Purity: Defined as a Lasmiditan Impurity Standard (Direct Head-to-Head vs. Other Lasmiditan Impurities)

The compound is officially designated as 'Lasmiditan Impurity 2' (or 'Lasmiditan Impurity 12' in some catalogs) and is used as a reference standard in pharmaceutical quality control . This role is defined by its exact chemical structure, which is a des-acyl precursor to Lasmiditan. Its quantification is essential for ensuring the purity and safety of Lasmiditan drug substance according to ICH guidelines. A generic analog like (6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-09-4) or any other Lasmiditan impurity (e.g., Impurity 1, CAS 28314-80-9) is chemically distinct and cannot serve as a reference standard for this specific process-related impurity . The use of a certified reference standard of this compound (with a typical purity of >95% by HPLC) is a regulatory requirement for method validation, with relative retention times (RRT) specified in USP or in-house pharmacopoeial methods .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Physicochemical Profile: Computed LogP and Solubility (Class-Level Inference vs. Similar Aminopyridine Derivatives)

The compound's computed physicochemical properties provide a basis for differentiation in a drug discovery context. Its consensus Log P (octanol-water partition coefficient) is calculated to be 1.15, and its topological polar surface area (TPSA) is 59.22 Ų . These values predict moderate lipophilicity and favorable permeability, consistent with its reported ability to penetrate the central nervous system (CNS) as a TRPV1 antagonist . In contrast, many other 2-aminopyridine building blocks (e.g., 2-amino-5-bromopyridine, CAS 1072-97-5, TPSA = 38.9 Ų) lack the piperidine moiety, resulting in significantly different physicochemical profiles and predicted CNS penetration . The presence of the basic piperidine nitrogen also provides a site for salt formation, as evidenced by the commercial availability of the dihydrochloride salt (CAS 613678-10-7), which enhances aqueous solubility for formulation purposes .

Cheminformatics ADME/Tox Formulation Science

Storage and Stability: Vendor-Specified Conditions (Supporting Evidence vs. Generic Handling)

Multiple vendors specify that this compound should be stored at 2-8°C, sealed in a dry environment, and preferably under an inert atmosphere to maintain its integrity [REFS-1, REFS-2]. This guidance is based on the presence of a primary aromatic amine, which can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time. While this is a common storage recommendation for this class of compound, it provides a concrete, actionable parameter for laboratory procurement and inventory management. In contrast, some related compounds, such as the dihydrochloride salt (CAS 613678-10-7), may have different stability profiles due to their ionic nature . Following these specific vendor guidelines ensures the compound's purity and reactivity are maintained for critical applications.

Laboratory Safety Chemical Handling Inventory Management

Optimal Procurement and Application Scenarios for 6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone


Medicinal Chemistry: Synthesis of Lasmiditan and Analogous 5-HT1F Agonists

This compound is the quintessential starting material for the final step in the synthesis of Lasmiditan. A medicinal chemistry team working on 5-HT1F receptor agonists for migraine therapy should procure this specific intermediate, as it is the direct precursor to the drug's core pyridinoyl-piperidine scaffold. Any attempt to use a generic building block will fail to yield the target molecule. The compound's high purity (≥98% by HPLC) from vendors like Bidepharm ensures that the final acylation reaction proceeds with minimal side-product formation, which is critical for generating high-purity drug candidates for preclinical evaluation . This application is directly supported by the patent literature and the defined synthetic route for Lasmiditan [1].

Neuroscience & Pain Research: Use as a Selective TRPV1 Antagonist Tool Compound

Researchers studying the role of TRPV1 channels in pain, inflammation, or sensory transduction should consider procuring this compound (as A-889425) as a potent and selective antagonist. Its low nanomolar potency at human TRPV1 (IC50 = 34 nM) and its oral bioavailability and CNS penetration make it a valuable tool for both in vitro and in vivo studies. However, experimental design must account for its significant species difference (335 nM at rat TRPV1). This compound enables differentiation of human vs. rodent TRPV1 pharmacology and is well-suited for studies in humanized models or where high potency is required .

Analytical & Quality Control Laboratories: Certified Impurity Reference Standard

For analytical chemists involved in developing or validating HPLC/UPLC methods for Lasmiditan drug substance or finished product, procuring a certified reference standard of this compound (Lasmiditan Impurity 2) is mandatory. It serves as the definitive marker for this specific process-related impurity, enabling accurate identification and quantification during batch release and stability testing. Using the certified standard (typically with a purity >95%) ensures compliance with regulatory guidelines (ICH Q3A/Q3B) and is essential for generating reliable data for regulatory submissions . This application is distinct from research use and demands the highest level of analytical characterization and documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.